N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 240.17 g/mol. This compound is recognized for its potential applications in biological research, particularly in studies related to DNA binding and cytotoxicity. Its IUPAC name reflects its complex structure, which includes an imidazole ring and an ethanamine moiety .
The compound is classified as an organic salt formed by the combination of N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine and hydrochloric acid. It is available from various suppliers for research purposes, including BenchChem and VWR, where it is typically offered in high purity (around 95%) suitable for laboratory applications .
The synthesis of N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride can be approached through several methods. One common route involves the reaction of 1,4,5-trimethylimidazole with formaldehyde to form the imidazole derivative, followed by amination with ethanamine.
This method is noted for its efficiency and straightforwardness, allowing for one-step synthesis under mild conditions .
The molecular structure of N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride features a central imidazole ring substituted at one position by a methyl group and at another by an ethanamine chain. The compound's canonical SMILES representation is CCNCC1=NC(=C(N1C)C)C.Cl.Cl, illustrating its complex connectivity.
N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride can participate in various chemical reactions due to the presence of functional groups within its structure. Notably:
The mechanism of action for N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride primarily involves its interaction with biological macromolecules such as DNA. Preliminary studies suggest that it may bind to DNA through intercalation or groove binding mechanisms.
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.17 g/mol |
| Purity | ~95% |
| Appearance | Typically a white solid |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
These properties make it suitable for various laboratory applications while necessitating appropriate safety measures during handling .
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5